(Z)-2-cyclopropyl-N'-hydroxy-2-(1H-pyrrol-1-yl)propanimidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyclopropyl-N’-hydroxy-2-(1H-pyrrol-1-yl)propanimidamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Formation of the Imidamide Moiety: The imidamide moiety can be formed by reacting the pyrrole derivative with hydroxylamine and a suitable aldehyde under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include using cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxylamine group can be oxidized to a nitroso or nitro group.
Reduction: Reduction reactions can convert the imidamide moiety to an amine.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyclopropyl-N’-hydroxy-2-(1H-pyrrol-1-yl)propanimidamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of pyrrole derivatives on biological systems. It may serve as a lead compound for developing new drugs with potential antibacterial, antifungal, or anticancer properties .
Medicine
In medicinal chemistry, (Z)-2-cyclopropyl-N’-hydroxy-2-(1H-pyrrol-1-yl)propanimidamide is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In the industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used in the production of agrochemicals or pharmaceuticals .
Mechanism of Action
The mechanism of action of (Z)-2-cyclopropyl-N’-hydroxy-2-(1H-pyrrol-1-yl)propanimidamide involves its interaction with specific molecular targets. The hydroxylamine group can form hydrogen bonds with biological macromolecules, while the pyrrole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine and histamine, share some structural similarities with pyrrole derivatives.
Pyrrole Derivatives: Other pyrrole-containing compounds, such as porphyrins and chlorophyll, have similar aromatic structures.
Uniqueness
(Z)-2-cyclopropyl-N’-hydroxy-2-(1H-pyrrol-1-yl)propanimidamide is unique due to the presence of the cyclopropyl group and the hydroxylamine moiety. These functional groups confer distinct chemical reactivity and biological activity compared to other pyrrole derivatives. The cyclopropyl group introduces strain into the molecule, which can affect its reactivity, while the hydroxylamine group can participate in unique hydrogen bonding interactions .
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-cyclopropyl-N'-hydroxy-2-pyrrol-1-ylpropanimidamide |
InChI |
InChI=1S/C10H15N3O/c1-10(8-4-5-8,9(11)12-14)13-6-2-3-7-13/h2-3,6-8,14H,4-5H2,1H3,(H2,11,12) |
InChI Key |
SONZJLFIHUNPGW-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C1CC1)(/C(=N/O)/N)N2C=CC=C2 |
Canonical SMILES |
CC(C1CC1)(C(=NO)N)N2C=CC=C2 |
Origin of Product |
United States |
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